molecular formula C8H15NO3 B556414 (S)-2-Acetamidohexanoic acid CAS No. 15891-49-3

(S)-2-Acetamidohexanoic acid

Cat. No.: B556414
CAS No.: 15891-49-3
M. Wt: 173.21 g/mol
InChI Key: JDMCEGLQFSOMQH-ZETCQYMHSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (S)-2-Acetamidohexanoic acid typically involves the following steps:

    Starting Material: The synthesis begins with the appropriate starting material, such as L-leucine.

    Acetylation: The amino group of L-leucine is acetylated using acetic anhydride to form N-acetyl-L-leucine.

    Hydrolysis: The acetylated product undergoes hydrolysis to yield this compound.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as chromatography for purification.

Chemical Reactions Analysis

Types of Reactions: (S)-2-Acetamidohexanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.

    Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are employed for substitution reactions.

Major Products:

    Oxidation: Products include ketones and carboxylic acids.

    Reduction: Products include amines and alcohols.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

(S)-2-Acetamidohexanoic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of peptides and other complex molecules.

    Biology: The compound is studied for its role in protein structure and function.

    Medicine: Research explores its potential therapeutic applications, including as a precursor for drug development.

    Industry: It is used in the production of various chemicals and materials.

Mechanism of Action

The mechanism of action of (S)-2-Acetamidohexanoic acid involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound interacts with enzymes and receptors involved in amino acid metabolism.

    Pathways: It participates in metabolic pathways related to protein synthesis and degradation.

Comparison with Similar Compounds

    L-Leucine: An essential amino acid with a similar structure but different functional groups.

    L-Isoleucine: Another essential amino acid with a branched-chain structure.

    L-Valine: A branched-chain amino acid with similar metabolic functions.

Uniqueness: (S)-2-Acetamidohexanoic acid is unique due to its specific acetylated amino group, which imparts distinct chemical and biological properties compared to other amino acids.

Properties

IUPAC Name

(2S)-2-acetamidohexanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO3/c1-3-4-5-7(8(11)12)9-6(2)10/h7H,3-5H2,1-2H3,(H,9,10)(H,11,12)/t7-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDMCEGLQFSOMQH-ZETCQYMHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(C(=O)O)NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCC[C@@H](C(=O)O)NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70426410
Record name Acetyl-L-norleucine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70426410
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15891-49-3
Record name Acetyl-L-norleucine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70426410
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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